molecular formula C9H17N3 B1439057 butyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine CAS No. 1152840-71-5

butyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine

Cat. No. B1439057
CAS RN: 1152840-71-5
M. Wt: 167.25 g/mol
InChI Key: TUXBJEIPRKNCLW-UHFFFAOYSA-N
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Description

“Butyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine” is a chemical compound with the empirical formula C8H15N3 . It is a solid substance . The compound is also known as 1-Butyl-4-methyl-1H-pyrazol-5-amine .


Molecular Structure Analysis

The molecular structure of “butyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine” is characterized by a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms in adjacent positions . The SMILES string representation of the compound is CCCCn1ncc©c1N .


Chemical Reactions Analysis

While specific chemical reactions involving “butyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine” are not available, pyrazole compounds in general are known to participate in various chemical reactions. For example, they can undergo reductive amination, a common approach in the pharmaceutical industry for C–N bond construction .


Physical And Chemical Properties Analysis

“Butyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine” is a solid substance . Its molecular weight is 153.22 . The compound’s CAS Number is 3524-51-4 .

Scientific Research Applications

Butyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine is part of a broader class of compounds known as pyrazoline derivatives, which have garnered attention in scientific research due to their versatile applications. The literature review highlights various aspects of pyrazoline derivatives, focusing on their synthesis, biological significance, and potential therapeutic applications.

Synthesis and Chemical Properties

The chemistry of pyrazoline derivatives, including butyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine, is notable for its utility in synthesizing heterocyclic compounds. These derivatives serve as valuable building blocks for creating a diverse range of heterocyclic compounds like pyrazolo-imidazoles, thiazoles, and others, under mild reaction conditions, thus offering a pathway to synthesize versatile cynomethylene dyes and other complex molecules from simple precursors such as amines and phenols (Gomaa & Ali, 2020).

Medicinal Chemistry and Therapeutic Potential

Methyl-substituted pyrazoles, a category to which butyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine belongs, are recognized for their potent medicinal properties. These compounds exhibit a wide spectrum of biological activities, making them significant scaffolds in medicinal chemistry for the development of new drugs. The therapeutic relevance of these compounds spans various domains, including their potential as anticancer agents, highlighting the ongoing interest and research into pyrazoline derivatives for pharmaceutical applications (Sharma et al., 2021).

Environmental and Analytical Applications

In addition to their medicinal applications, compounds similar to butyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine are also explored for their role in environmental and analytical chemistry. For instance, the study of heterocyclic aromatic amines (HAAs) and their metabolites in biological matrices, foodstuffs, and beverages is crucial for understanding their carcinogenic potential and environmental impact. These studies are instrumental in developing methods for the quantitative and qualitative analysis of HAAs, contributing to food safety and environmental health (Teunissen et al., 2010).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . It is also classified as a combustible substance and as a compound that can cause chronic effects .

Mechanism of Action

properties

IUPAC Name

N-[(1-methylpyrazol-4-yl)methyl]butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3/c1-3-4-5-10-6-9-7-11-12(2)8-9/h7-8,10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXBJEIPRKNCLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CN(N=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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